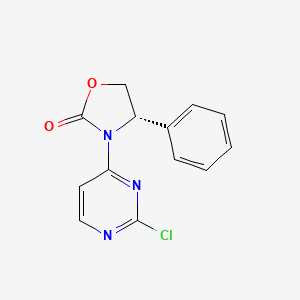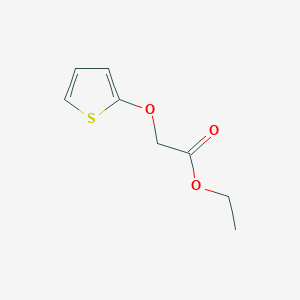
ethyl 4-(2-aminoethoxy)-3-methoxybenzoate
Vue d'ensemble
Description
Ethyl 4-(2-aminoethoxy)-3-methoxybenzoate is an organic compound with a complex structure that includes an ethyl ester, an aminoethoxy group, and a methoxy group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-aminoethoxy)-3-methoxybenzoate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(2-aminoethoxy)-3-methoxybenzoic acid. This intermediate can be synthesized by reacting 4-hydroxy-3-methoxybenzoic acid with 2-aminoethanol under acidic conditions to form the aminoethoxy derivative. The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(2-aminoethoxy)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(2-aminoethoxy)-3-methoxybenzaldehyde or 4-(2-aminoethoxy)-3-methoxybenzoic acid.
Reduction: Formation of 4-(2-aminoethoxy)-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-(2-aminoethoxy)-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of ethyl 4-(2-aminoethoxy)-3-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with active sites, while the methoxy and ester groups can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of specific biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminoethoxy)-3-methoxybenzoic acid: Lacks the ethyl ester group but shares similar structural features.
Ethyl 4-(2-hydroxyethoxy)-3-methoxybenzoate: Contains a hydroxy group instead of an amino group.
Ethyl 4-(2-aminoethoxy)-3-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group.
Uniqueness
Ethyl 4-(2-aminoethoxy)-3-methoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and methoxy groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H17NO4 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
ethyl 4-(2-aminoethoxy)-3-methoxybenzoate |
InChI |
InChI=1S/C12H17NO4/c1-3-16-12(14)9-4-5-10(17-7-6-13)11(8-9)15-2/h4-5,8H,3,6-7,13H2,1-2H3 |
Clé InChI |
MBHKQVSVPVZHBE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)OCCN)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














